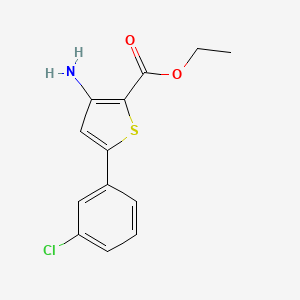

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-4-3-5-9(14)6-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPFFWUXAVYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound. Thiophene derivatives are known to exhibit a variety of biological effects and are considered potential targets for medicinal chemists. .

Mode of Action

They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones. Each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O.

Biologische Aktivität

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is a thiophene-based compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H12ClN O2S

- Molecular Weight : 281.76 g/mol

- Structural Features : The compound features a thiophene ring with an amino group at the 3-position, a carboxylate ester at the 2-position, and a chlorophenyl substituent at the 5-position. These structural elements contribute to its biological activity.

This compound exhibits its biological effects through various mechanisms:

- Target Interactions : The compound interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to modulate enzyme activities and affect cell signaling pathways.

- Biochemical Pathways : Thiophene derivatives, including this compound, are known to influence pathways related to apoptosis, cell proliferation, and inflammation. They may act as inhibitors or activators of specific enzymes involved in these processes.

Biological Activities

The biological activities of this compound include:

-

Anticancer Activity :

- Studies indicate that thiophene derivatives can inhibit cancer cell proliferation. This compound has shown potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- IC50 Values : In vitro studies have reported IC50 values indicating effective concentrations for inhibiting cell growth:

-

Antimicrobial Activity :

- The compound exhibits antimicrobial properties by inhibiting the growth of certain microbial species. This activity is attributed to its ability to disrupt microbial enzymatic functions.

-

Anti-inflammatory Effects :

- This compound has been implicated in anti-inflammatory mechanisms, potentially providing therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate plays a crucial role as an intermediate in the synthesis of novel therapeutic agents. It has been particularly noted for its efficacy in developing drugs targeting neurological disorders. Research indicates that compounds derived from this thiophene derivative can enhance drug efficacy and provide new avenues for treatment .

Case Study: Anticancer Activity

A study by Mohareb et al. (2016) investigated thiophene derivatives similar to this compound for their anticancer properties. The findings demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Agricultural Chemistry

Development of Agrochemicals

This compound is utilized in the formulation of agrochemicals, offering effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its application in agricultural chemistry highlights its role in promoting sustainable farming practices .

Material Science

Advanced Material Synthesis

In material science, this compound is explored for its potential in creating advanced materials, including conductive polymers essential for electronic applications. The compound's unique properties make it suitable for developing innovative materials that could revolutionize electronics .

Biochemical Research

Investigating Enzyme Interactions

The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Research utilizing this compound aids scientists in understanding complex biological systems and the mechanisms behind various metabolic processes .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized to develop sensitive methods for detecting and quantifying thiophene derivatives. Its high specificity makes it valuable for various applications, including environmental monitoring and quality control in pharmaceuticals .

Summary Table of Applications

| Field | Application | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Key intermediate for drug synthesis | Significant anticancer activity observed (Mohareb et al., 2016) |

| Agricultural Chemistry | Development of eco-friendly agrochemicals | Effective pest control with reduced environmental impact |

| Material Science | Creation of conductive polymers | Potential applications in advanced electronics |

| Biochemical Research | Investigation of enzyme interactions | Aids understanding of metabolic pathways |

| Analytical Chemistry | Development of detection methods for thiophene derivatives | High sensitivity and specificity for various analytical applications |

Vergleich Mit ähnlichen Verbindungen

Substituent Type and Position

Halogen Substituents

- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CID 2118786): Molecular formula: C₁₃H₁₂ClNO₂S (identical to the 3-chloro analog). Used in synthesizing thieno[3,2-d]pyrimidin-4-one derivatives for antimicrobial applications .

- Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-56-7): Molecular weight: 326.21 g/mol (vs. 281.76 g/mol for 3-Cl). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability in biological systems .

Electron-Withdrawing Groups

- Ethyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate (CAS: 910077-00-8): The nitro group introduces strong electron-withdrawing effects, reducing electron density on the thiophene ring. This alters reactivity in cyclization reactions, favoring nucleophilic attacks .

- Ethyl 3-amino-5-(trifluoromethyl)thiophene-2-carboxylate: The CF₃ group increases metabolic stability and bioavailability, making it a candidate for anticancer agents .

Alkyl Substituents

- Ethyl 3-amino-5-(3-methylphenyl)thiophene-2-carboxylate (CAS: 1019012-08-8): Methyl groups enhance hydrophobicity, improving solubility in organic solvents. This derivative is used in dyeing polyester fibers due to its nonpolar interactions .

Ester Group Variations

- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate: The methyl ester (vs. ethyl) shortens the alkyl chain, reducing steric hindrance and accelerating hydrolysis in aqueous environments. This compound is a precursor for thieno[3,2-d]pyrimidin-4-one derivatives .

- Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate: Sulfonyl and methylthio groups introduce steric bulk and electron-withdrawing effects, altering reactivity in cyclocondensation reactions. Demonstrated antimicrobial activity against E. coli and S. aureus .

Vorbereitungsmethoden

Synthesis of the Thiophene Core

a. Cyclization of Ethylcyanoacetate with Ketones and Sulfur

A common starting point involves the cyclization of ethylcyanoacetate with appropriate ketones in the presence of elemental sulfur and a base, leading to substituted ethyl thiophenes. This method was detailed in a study where ethylcyanoacetate (0.1 mol) and a ketone (0.1 mol) were dissolved in absolute ethanol, with sulfur powder and a base added. The mixture was heated at 55–65°C for 2 hours, then cooled to precipitate the thiophene derivative, which was purified via recrystallization.

b. Synthesis of 2-Aminothiophenes from 3-Oxotetrahydrothiophenes

Another approach involves reacting 3-oxotetrahydrothiophenes with hydroxylamine derivatives to produce 3-aminothiophenes. This process can be executed in a single step by reacting the oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar inert solvent, at temperatures ranging from 0°C to 200°C, avoiding the lengthy multi-step procedures previously used.

Introduction of the Amino Group at the 3-Position

The amino group at the 3-position can be introduced via nucleophilic substitution or reduction of nitro precursors. A notable method involves nitration followed by reduction, or direct amino substitution using diazotization reactions under controlled conditions. For example, the synthesis of 3-amino-2-thenoates involves diazotization of the corresponding amines, followed by coupling with thiophene derivatives.

b. Substituting the 5-Position with Chlorophenyl Group

The chlorophenyl group at the 5-position is typically introduced via electrophilic aromatic substitution or cross-coupling reactions. The synthesis of methyl 3-chloro-5-phenylthiophene-2-carboxylates involved a Suzuki or Stille coupling, where the appropriate halogenated thiophene derivative reacts with phenylboronic acid or organostannanes in the presence of a palladium catalyst.

Esterification and Final Functionalization

The ester group, ethyl in this case, is introduced during the initial cyclization or by esterification of the carboxylic acid intermediate. Standard esterification involves refluxing the carboxylic acid with ethanol in the presence of sulfuric acid as a catalyst.

Data Table Summarizing Preparation Methods

Research Findings and Notes

The initial thiophene core is most efficiently synthesized via cyclization of ethylcyanoacetate with ketones, sulfur, and base, offering high yields and purity.

Amino substitution at the 3-position can be achieved directly from 3-oxotetrahydrothiophenes, simplifying the traditional multi-step process.

The aryl substitution at the 5-position, specifically with chlorophenyl groups, is best accomplished through palladium-catalyzed cross-coupling reactions, providing regioselectivity and functional group tolerance.

Ester groups are introduced during initial cyclization or via esterification of the carboxylic acid intermediate, which is a standard and reliable step.

The synthesis of Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is well-documented, with key steps involving the formation of the thiophene ring through cyclization, subsequent amino group introduction via nucleophilic substitution or reduction, and aryl substitution through cross-coupling reactions. These methods are supported by robust research findings and can be optimized based on available reagents and desired yields.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves:

Esterification : Reacting 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid with ethanol under HCl catalysis. Saturation with dry HCl and reflux for 2–6 hours ensures complete conversion .

Substituent Effects : The 3-chlorophenyl group may alter reaction kinetics compared to 4-chlorophenyl analogs due to steric and electronic differences. For example, meta-substitution (3-chloro) can reduce steric hindrance during cyclization compared to para-substitution (4-chloro), potentially improving yields .

Purification : Flash chromatography (e.g., ethyl acetate/petroleum ether, 3:7 v/v) or recrystallization from ethanol is used to isolate the product .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Methodological Answer: Key techniques include:

- 1H-NMR : Identifies protons on the thiophene ring (e.g., δ 6.74 ppm for the thiophene proton) and substituents (e.g., δ 1.36 ppm for ethyl CH3) .

- Mass Spectrometry (ESI) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 297.5) .

- X-ray Crystallography : Resolves crystal packing and planar geometry using SHELX software (e.g., monoclinic P2₁/c space group with a dihedral angle of 2.0° between thiophene and ester groups) .

- IR Spectroscopy : Detects NH₂ stretching (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Derivatization strategies include:

- Isothiocyanate Formation : React the amino group with thiophosgene in dry chloroform under reflux to introduce a reactive isothiocyanate group for further coupling .

- Cyclization Reactions : Use hydrazine hydrate or triethyl orthoformate to generate pyrimidine or triazolopyrimidine derivatives, enhancing pharmacological potential .

- Microwave-Assisted Synthesis : Accelerate reactions (e.g., with ethyl bromoacetate) to reduce time and improve regioselectivity .

Q. What experimental models are suitable for evaluating its biological activity, such as antimicrotubule effects?

Methodological Answer:

- Tubulin Polymerization Assays : Monitor inhibition using fluorescence-based assays with purified tubulin. Compare IC₅₀ values to colchicine as a positive control .

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or ATP-luminescence assays. Dose-response curves (0.1–100 µM) identify potency .

- Molecular Docking : Simulate binding to tubulin’s colchicine site using AutoDock Vina. Validate interactions with key residues (e.g., β-tubulin Thr179) .

Q. How can researchers resolve contradictions in spectral data or crystallographic results across studies?

Methodological Answer:

- Cross-Validation : Compare NMR and MS data with synthetic intermediates to confirm absence of impurities (e.g., unreacted starting material) .

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) to minimize model bias. Check for hydrogen bonding (e.g., S–H···O interactions at 2.55 Å) that may explain packing variations .

- Dynamic NMR : Resolve tautomerism or conformational flexibility in solution that may cause spectral discrepancies .

Methodological and Safety Considerations

Q. What protocols ensure purity and stability during large-scale synthesis?

Methodological Answer:

- HPLC Purity Checks : Use C18 columns with acetonitrile/water gradients (≥98% purity threshold) .

- Storage Conditions : Store at –20°C under nitrogen to prevent ester hydrolysis or oxidation .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to track decomposition products .

Q. What safety protocols are critical when handling thiophosgene or other reactive intermediates?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.